Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride is an organic compound featuring a unique quinoxaline and pyrrolidine combination
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride typically involves a multi-step reaction process:
Initial Quinoline Formation: : Starting from readily available aromatic amines, a quinoxaline ring is constructed through a condensation reaction with a diketone under acidic conditions.
Substitution Reaction: : The resultant quinoxaline is then chlorinated using reagents like phosphorus pentachloride (PCl5) to introduce the chlorine atom.
Methoxylation: : A methoxyl group is introduced through reaction with methanol in the presence of a strong base such as sodium hydride (NaH).
Pyrrolidine Ring Formation: : The pyrrolidine moiety is introduced by the reaction of an appropriate amine with the quinoxaline derivative under specific temperature and pressure conditions.
Esterification and Salt Formation: : The final methyl ester is formed, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the aforementioned synthetic routes with optimization for yield, purity, and cost-efficiency. Large-scale reactors and continuous flow processes are often utilized to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at the methoxy group, leading to the formation of an aldehyde or carboxylic acid.
Reduction: : Reduction at the chlorine-substituted quinoxaline can yield various hydrogenated derivatives.
Substitution: : The chlorine and methoxy groups can be targets for nucleophilic substitution, introducing a variety of functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: : KMnO4, CrO3 under acidic conditions.
Reduction: : H2/Pd-C (Palladium on Carbon), NaBH4.
Substitution: : Sodium methoxide, Grignard reagents for specific group introduction.
Major Products Formed
Oxidation: : Formation of quinoxaline aldehydes and acids.
Reduction: : Hydrogenated quinoxalines.
Substitution: : Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
This compound has found applications in numerous scientific research areas:
Chemistry: : Acts as a precursor in the synthesis of more complex organic molecules.
Biology: : Studied for its potential role in modulating enzymatic activities.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes and receptors. Its mechanism of action often involves the inhibition of specific enzymatic pathways, disruption of DNA synthesis, and modulation of signal transduction processes. The unique structural features of the compound enable it to bind effectively to these molecular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
(2R)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate
3-chloro-2-quinoxalinecarboxylic acid methyl ester
4-((7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylic acid
This compound’s unique methoxy and chloro substitutions on the quinoxaline ring significantly impact its reactivity and biological profile, providing a distinct advantage in specific research and industrial applications.
This detailed overview provides insights into the various aspects of Methyl (2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylate hydrochloride, from its synthesis to its diverse applications. Got any questions on this? Let's dig deeper!
Properties
IUPAC Name |
methyl (2S,4R)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQRLLJPUMAMFD-KATIXKQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)O[C@@H]3C[C@H](NC3)C(=O)OC)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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